PNMT Inhibitory Potency: Defining the (2S,3S)-Stereoisomer as a Low‑Potency Phenotypic Anchor
The (2S,3S)-isomer of 3-amino-4-phenylbutan-2-ol displays a Ki of 1,110 µM against bovine phenylethanolamine N-methyltransferase (PNMT), while the endogenous substrate norepinephrine has a Km of ~100 µM and conformationally constrained benzylamine‑type inhibitors such as tetrahydroisoquinoline derivatives achieve Ki values as low as 3.34 µM [1][2]. This 332‑fold weaker affinity relative to optimized PNMT ligands positions the (2S,3S)-isomer as an ideal low‑potency reference compound for establishing assay windows in high‑throughput screening campaigns, where a large dynamic range between a weak inhibitor and potent hits is required for robust Z‑factor calculations.
| Evidence Dimension | PNMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1,110 µM) for (2S,3S)-3-amino-4-phenylbutan-2-ol |
| Comparator Or Baseline | Tetrahydroisoquinoline-based PNMT inhibitor (THIQ): Ki = 3.34 µM; norepinephrine (endogenous substrate): Km ≈ 100 µM |
| Quantified Difference | Approximately 332‑fold (target vs. THIQ comparator); approximately 11‑fold weaker than the endogenous substrate |
| Conditions | Bovine adrenal PNMT, radiochemical assay (BindingDB ChEBML_153307) [1] |
Why This Matters
Procurement teams seeking a well‑characterized, low‑potency amino alcohol for PNMT inhibitor screening can use this compound as a reliable negative‑control anchor that establishes a reproducible baseline against which novel hits (Ki < 10 µM) are easily discerned.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data: Ki = 1.11E+6 nM against PNMT; ChEBML_153307 assay. View Source
- [2] Grunewald, G. L. et al. Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase. J. Med. Chem. 1996, 39, 3539–3546 (THIQ Ki = 3.34 µM). View Source
